molecular formula C18H23ClN2O2S B10885540 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B10885540
M. Wt: 366.9 g/mol
InChI Key: JSQGFGJIHOTLSS-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a complex organic compound characterized by its unique bicyclic structure and sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the bicyclic structure may facilitate binding to hydrophobic pockets within proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity compared to its methyl and fluorophenyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H23ClN2O2S

Molecular Weight

366.9 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H23ClN2O2S/c19-17-3-5-18(6-4-17)24(22,23)21-9-7-20(8-10-21)13-16-12-14-1-2-15(16)11-14/h1-6,14-16H,7-13H2

InChI Key

JSQGFGJIHOTLSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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